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molecular formula C12H18N2O3 B8393567 3-(2-Amino-phenylamino)-4-methoxy-butyric acid methyl ester

3-(2-Amino-phenylamino)-4-methoxy-butyric acid methyl ester

Cat. No. B8393567
M. Wt: 238.28 g/mol
InChI Key: CSXYCZJYUSHBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150556B2

Procedure details

4-Methoxy-3-oxo-butyric acid methyl ester (0.67 mL, 5.0 mmol) and Benzene-1,2-diamine (560 mg, 5.5 mmol) are dissolved in DCM (20 mL) and HOAc (0.63 mL, 11 mmol) is added into it. The mixture is stirred for 6 hrs and then NaBH(OAC)3 (3.7 g, 17 mmol) is added and the mixture is stirred for another 60 hr. Then 50 mL of sat. NaHCO3 along with 50 mL of water are added and the mixture is extracted with EtOAc (3×100 mL). The organic layers are combined, dried and concentrated to give crude product. Purification by flash column choromatography affords 320 mg (27%) of 3-(2-Amino-phenylamino)-4-methoxy-butyric acid methyl ester.
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.63 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaBH(OAC)3
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:10])[CH2:4][C:5](=O)[CH2:6][O:7][CH3:8].[C:11]1([NH2:18])[C:12]([NH2:17])=[CH:13][CH:14]=[CH:15][CH:16]=1.CC(O)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl.O>[CH3:1][O:2][C:3](=[O:10])[CH2:4][CH:5]([NH:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[NH2:18])[CH2:6][O:7][CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
0.67 mL
Type
reactant
Smiles
COC(CC(COC)=O)=O
Name
Quantity
560 mg
Type
reactant
Smiles
C=1(C(=CC=CC1)N)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.63 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
NaBH(OAC)3
Quantity
3.7 g
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for another 60 hr
Duration
60 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
Purification by flash column choromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(CC(COC)NC1=C(C=CC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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